Glycine transporter inhibitors have potential applications in the treatment of muscle tone defects, epilepsy, schizophrenia, pain, and neurodegenerative disorders1. The modulation of glutamate neurotransmission is also a therapeutic target in psychiatric disorders, with glycine and D-serine showing significant reductions in negative and cognitive symptoms of schizophrenia when added to antipsychotics2. Additionally, the inhibition of glutamic acid decarboxylase by allylglycine has been studied for its effects on GABA levels and the induction of convulsions, providing insights into the mechanisms of seizures3.
Compounds like glycylglycine have been found to have anticonvulsant activity, supporting the theory that glutamine exchange plays a role in amino acid transport across the blood-brain barrier and suggesting new concepts in anticonvulsant therapy4. Similarly, group III metabotropic glutamate receptor agonists have been shown to be neuroprotective and anticonvulsive in vivo, offering potential for the treatment of epilepsy and neurodegenerative diseases6.
The synthesis and study of glutaryl derivatives, such as glutaryl-S-(omega-aminoalkyl)-L-cysteinylglycines, have been explored for their inhibitory effects on enzymes like glyoxalase I, which could be used for affinity chromatography purification and potentially for therapeutic interventions5. The pharmacologic regulation of glutathione synthesis, which involves glutamate as a precursor, is another area of interest, with implications for cellular defenses against oxidative stress and therapeutic interventions for tumors and parasites8.
The action of glycine on cortical neurons has been studied, showing that it is less potent than GABA in blocking glutamate-evoked discharges and produces only slight changes in membrane conductance, suggesting that glycine may not play a major role in cortical inhibition9. This highlights the importance of understanding the specific roles of different neurotransmitters and their interactions in the CNS.
Glutarylglycine can be synthesized from glutaryl-CoA, which is derived from the metabolism of fatty acids and amino acids. It falls under the category of dicarboxylic acid derivatives and is recognized for its involvement in the detoxification processes within the human body. This compound is part of a broader class of metabolites known as N-acyl glycines, which are important for various physiological functions.
The synthesis of glutarylglycine typically involves the reaction between glycine and glutaric anhydride or glutaryl chloride. A common method includes mixing glycine with glutaric anhydride in acetic acid at elevated temperatures (around 60 °C) to facilitate the reaction:
In industrial settings, enzymatic methods may also be employed, utilizing enzymes such as γ-glutamyltranspeptidase to catalyze the formation from glutathione and glycine, which offers advantages in specificity and yield .
Glutarylglycine has a molecular formula of C₇H₁₃N₁O₄, with a molecular weight of approximately 173.19 g/mol. Its structure features:
The compound can be represented structurally as follows:
This configuration allows it to participate in various biochemical interactions, particularly in protein modifications.
Glutarylglycine can undergo several chemical reactions:
The specific conditions for these reactions vary but typically involve standard laboratory reagents and controlled environments .
The mechanism of action for glutarylglycine primarily involves its role as a substrate in enzymatic reactions that modify proteins through acylation processes. For instance, glutaryl-CoA can form high-energy cyclic anhydride intermediates that facilitate the acylation of lysine residues on proteins, leading to lysine glutarylation. This modification can influence protein function and stability, impacting various metabolic pathways .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to characterize this compound .
Glutarylglycine has several applications across various scientific domains:
Glutarylglycine (C~7~H~11~NO~5~) has a molecular weight of 189.1659 g/mol, with a monoisotopic mass of 189.063722467 Da. The molecule features a five-carbon dicarboxylic acid (glutarate) linked via an amide bond to the amino group of glycine. Its IUPAC name, 4-[(carboxymethyl)carbamoyl]butanoic acid, reflects this linear structure: HOOC−CH~2~−CH~2~−CH~2~−C(=O)−NH−CH~2~−COOH. The SMILES notation (OC(=O)CCCC(=O)NCC(O)=O) and InChIKey (NBLKTRLPZFCMJG-UHFFFAOYSA-N) provide unique identifiers for database tracking [1] [3] [5].
No significant isomeric forms are documented, owing to structural constraints imposed by the glutaryl backbone. The molecule’s flexibility arises from six rotatable bonds, predominantly along the glutaric acid chain. Computational analyses predict a polar surface area of 103.7 Ų and moderate lipophilicity (logP = -1.1), consistent with its zwitterionic nature in physiological environments [1] [3].
Table 1: Molecular Identifiers of Glutarylglycine
Property | Value |
---|---|
Chemical Formula | C~7~H~11~NO~5~ |
Average Molecular Weight | 189.1659 g/mol |
Monoisotopic Mass | 189.063722467 Da |
CAS Registry Number | 17686-38-3 |
IUPAC Name | 4-[(carboxymethyl)carbamoyl]butanoic acid |
InChI Key | NBLKTRLPZFCMJG-UHFFFAOYSA-N |
SMILES | OC(=O)CCCC(=O)NCC(O)=O |
Glutarylglycine exists as a white crystalline solid under standard conditions. Its solubility in water is approximately 12.4 g/L at 25°C, facilitated by three ionizable groups: two carboxylic acids (pK~a~ ≈ 3.47 and 4.25) and one amide-conjugated amine (pK~a~ ≈ -1.9). These groups confer a net physiological charge of -2, enhancing aqueous solubility but limiting organic solvent partitioning [1] [5].
Thermal stability profiles remain unreported, though the compound degrades upon melting above 230°C. Reactivity centers on nucleophilic attack at the amide carbonyl, hydrolysis susceptibility under extreme pH, and carboxylate-mediated salt formation. Chromatographic analyses reveal distinct behavior: reversed-phase HPLC retention times vary with pH, while gas chromatography requires derivatization (e.g., trimethylsilylation) to improve volatility [3] [5].
Table 2: Physicochemical Properties of Glutarylglycine
Property | Value | Method/Reference |
---|---|---|
Water Solubility | 12.4 g/L | ALOGPS prediction [1] |
logP (Partition Coefficient) | -1.1 | ChemAxon prediction [3] |
pK~a~ (Strongest Acidic) | 3.47 | Predicted [1] |
Rotatable Bond Count | 6 | ChemAxon [3] |
Hydrogen Bond Donors | 3 | HMDB [1] |
Hydrogen Bond Acceptors | 5 | HMDB [1] |
Glutarylglycine forms primarily through glycine N-acyltransferase (GLYAT)-mediated conjugation of glutaryl-CoA with glycine in hepatic mitochondria. This reaction (glutaryl-CoA + glycine → CoA + glutarylglycine) detoxifies accumulating glutaric acid, particularly in disorders like glutaric acidemia type I (GA1) where glutaryl-CoA dehydrogenase (GCDH) deficiency causes glutaryl-CoA accumulation [1] [6] [9].
Metabolically, glutarylglycine links to lysine and tryptophan degradation. Lysine catabolism yields glutaryl-CoA via saccharopine and hydroxylysine pathways, while tryptophan metabolism generates glutaryl-CoA through the kynurenine pathway. Under normal conditions, glutaryl-CoA undergoes dehydrogenation to crotonyl-CoA. However, impaired GCDH activity shunts glutaryl-CoA toward glycine conjugation, elevating glutarylglycine excretion [1] [9].
Clinically, elevated urinary glutarylglycine serves as a diagnostic biomarker for GA1 and glutaric acidemia type II (multiple acyl-CoA dehydrogenase deficiency). Its detection via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables newborn screening confirmation and therapeutic monitoring [1] [3].
In humans, glutarylglycine concentrates primarily in the liver and kidneys, where glycine conjugation occurs. Cytoplasmic subcellular localization predominates, aligning with mitochondrial acyl-CoA transferase activity. Basal concentrations in biofluids are low (µM range) but surge during metabolic crises. Urinary excretion represents the primary elimination route, with concentrations correlating with disease severity in GA1 patients [1] [3] [6].
Comparative studies in bovine models (via Bovine Metabolome Database) confirm analogous tissue distribution, though ruminants exhibit lower baseline levels due to microbial degradation in the rumen. Murine studies using mass spectrometry imaging reveal heterogeneous distribution patterns in tumor microenvironments, suggesting potential roles in cancer metabolism. Activated CD8+ T cells exhibit dynamic glutarate fluctuations (≈0.6 mM), regulated by hypoxia-inducible factor 1-alpha (HIF-1α), though glutarylglycine-specific tissue mapping remains nascent [3] [9].
Table 3: Tissue Distribution of Glutarylglycine
Tissue/Biofluid | Occurrence | Notes |
---|---|---|
Human Liver | Primary site of synthesis | Cytoplasmic localization [1] |
Human Urine | Elevated excretion in GA1/GA2 | Diagnostic biomarker [1] |
Bovine Liver | Detected via metabolomic profiling | Lower than humans [3] |
Murine CD8+ T Cells | Fluctuates with activation | HIF-1α dependent [9] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5